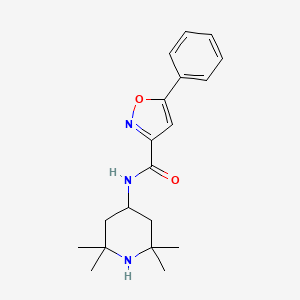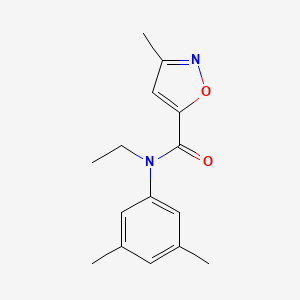![molecular formula C16H17NO B7547717 N-methyl-N-[(4-phenylphenyl)methyl]acetamide](/img/structure/B7547717.png)
N-methyl-N-[(4-phenylphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(4-phenylphenyl)methyl]acetamide, also known as MPAA, is a chemical compound with potential applications in scientific research. MPAA is a member of the amide family and its chemical formula is C17H19NO. The molecule's structure consists of a benzene ring, a phenyl group, an amide functional group, and a methyl group.
Wirkmechanismus
The mechanism of action of N-methyl-N-[(4-phenylphenyl)methyl]acetamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-[(4-phenylphenyl)methyl]acetamide in lab experiments is its potential as a drug delivery system. This compound can be conjugated with other molecules to target specific cells or tissues, which could be useful in the development of new cancer treatments. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-N-[(4-phenylphenyl)methyl]acetamide. One area of research could focus on the development of new cancer treatments using this compound as a drug delivery system. Another area of research could focus on the development of new synthetic methods for this compound, which could improve its efficiency and reduce its toxicity. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, and to better understand its mechanism of action.
Synthesemethoden
The synthesis of N-methyl-N-[(4-phenylphenyl)methyl]acetamide involves a series of chemical reactions. The starting material is benzyl chloride, which is reacted with phenylmagnesium bromide to form 1-phenyl-1-phenylmethylmethane. This intermediate product is then reacted with N-methylacetamide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(4-phenylphenyl)methyl]acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antitumor activity and could be used in the development of new cancer treatments. This compound has also been studied for its potential as a drug delivery system, as it can be conjugated with other molecules to target specific cells or tissues.
Eigenschaften
IUPAC Name |
N-methyl-N-[(4-phenylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13(18)17(2)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXNWVBNOFALFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Amino-3-pyridin-2-yl-1,2,4-triazol-1-yl)-[6-(diethylamino)pyridin-3-yl]methanone](/img/structure/B7547640.png)
![N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide](/img/structure/B7547647.png)

![[2-[5-chloro-2-(1,2,4-triazol-1-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547659.png)
![[2-(4-methylsulfonylphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547676.png)
![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
![4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B7547696.png)
![N-[(4-chlorophenyl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B7547709.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)

![1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea](/img/structure/B7547753.png)